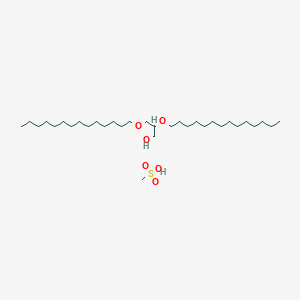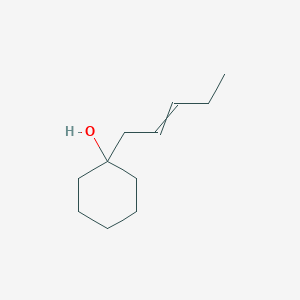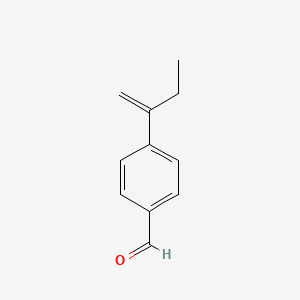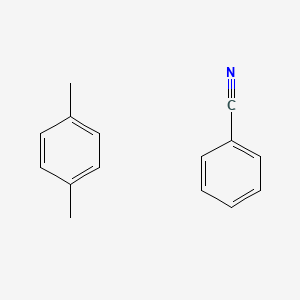![molecular formula C15H19NO B15159514 N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine CAS No. 653573-31-0](/img/structure/B15159514.png)
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is a chemical compound known for its unique structure, which includes a naphthalene ring attached to a butan-1-amine chain via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine typically involves the reaction of 1-naphthol with N-methyl-4-chlorobutan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbon atom bearing the chlorine atom in N-methyl-4-chlorobutan-1-amine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted amines and ethers
Applications De Recherche Scientifique
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the butan-1-amine chain.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Contains a thiophene ring instead of a butan-1-amine chain.
Uniqueness
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the butan-1-amine chain allows for diverse chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
653573-31-0 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-methyl-4-naphthalen-1-yloxybutan-1-amine |
InChI |
InChI=1S/C15H19NO/c1-16-11-4-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,16H,4-5,11-12H2,1H3 |
Clé InChI |
JCYQFYGFKORSIY-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCOC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)

![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)



![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)


![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
